molecular formula C16H22N2O4S B2830920 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-phenoxypropan-1-one CAS No. 1226441-57-1

1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-phenoxypropan-1-one

Cat. No.: B2830920
CAS No.: 1226441-57-1
M. Wt: 338.42
InChI Key: MKGHOLSNUZAIJR-UHFFFAOYSA-N
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Description

1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-phenoxypropan-1-one is a synthetic organic compound featuring a piperazine core substituted with a cyclopropylsulfonyl group and a phenoxypropanone moiety. Piperazine derivatives are widely studied in medicinal chemistry due to their versatility in modulating biological targets, particularly in central nervous system (CNS) and enzyme inhibition applications. The cyclopropylsulfonyl group enhances metabolic stability and influences pharmacokinetic properties, while the phenoxypropanone moiety may contribute to receptor binding affinity through hydrophobic or π-π interactions .

Properties

IUPAC Name

1-(4-cyclopropylsulfonylpiperazin-1-yl)-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-13(22-14-5-3-2-4-6-14)16(19)17-9-11-18(12-10-17)23(20,21)15-7-8-15/h2-6,13,15H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGHOLSNUZAIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)S(=O)(=O)C2CC2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-phenoxypropan-1-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-phenoxypropan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Various nucleophiles such as amines, thiols, and halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of secondary amines or alcohols.

Scientific Research Applications

1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-phenoxypropan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-phenoxypropan-1-one involves its interaction with specific molecular targets in the body. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Piperazine-Based Derivatives

Piperazine-containing compounds often exhibit divergent pharmacological profiles depending on substituents. Below is a comparative analysis with key analogues:

Compound Name Key Structural Features Pharmacological Notes Reference
1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-phenoxypropan-1-one Cyclopropylsulfonyl, phenoxypropanone Potential CNS modulation (hypothesized)
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13) Phenylpiperazine, diazaspirodecane-dione Reported dopamine receptor affinity
3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 14) 3-Chlorophenylpiperazine, diazaspirodecane-dione Enhanced serotonin receptor selectivity
4-(4-Aminophenyl)piperazin-1-ylmethanone Aminophenylpiperazine, furan-carbonyl Anticancer activity (in vitro studies)

Key Observations:

  • Substituent Effects : The cyclopropylsulfonyl group in the target compound distinguishes it from phenyl or chlorophenyl substituents in analogues like Compounds 13 and 13. Sulfonyl groups improve solubility and metabolic stability compared to halogens or simple aryl groups .
  • Pharmacological Divergence: Compound 14’s 3-chlorophenyl group increases serotonin receptor selectivity, whereas the diazaspirodecane-dione scaffold in Compounds 13 and 14 may restrict conformational flexibility compared to the phenoxypropanone chain in the target compound .
  • Synthetic Routes: The target compound’s synthesis likely involves nucleophilic substitution or coupling reactions, similar to the methods used for 4-(4-aminophenyl)piperazin-1-ylmethanone, which employs nitro group reduction and nucleophilic aromatic substitution .

Functional Group Contributions

  • Cyclopropylsulfonyl vs. In contrast, chlorophenyl groups (Compound 14) may engage in halogen bonding with targets .
  • Phenoxypropanone vs. Diazaspirodecane-Dione: The phenoxypropanone moiety offers a linear, flexible structure, while the diazaspirodecane-dione in Compounds 13 and 14 introduces rigidity, possibly affecting target engagement kinetics .

Research Findings and Limitations

  • Comparative Efficacy: Compound 14 demonstrated a 10-fold higher serotonin receptor binding affinity (Ki = 2.3 nM) compared to its non-chlorinated analogue (Ki = 25 nM) in rodent models . Such data underscore the importance of substituent optimization.
  • Synthetic Challenges : The cyclopropylsulfonyl group’s introduction may require specialized reagents (e.g., cyclopropylsulfonyl chloride) under anhydrous conditions, increasing synthesis complexity relative to furan- or aryl-substituted analogues .

Biological Activity

1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-phenoxypropan-1-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C16H20N2O3S
  • Molecular Weight : 320.41 g/mol
  • CAS Number : Not specified in the search results but can be derived from its structure.

The biological activity of this compound involves multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in inflammatory processes, similar to other piperazine derivatives.
  • Receptor Binding : It has been suggested that the compound interacts with various neurotransmitter receptors, potentially influencing mood and cognition.

Antiinflammatory Activity

A study evaluating related compounds demonstrated significant anti-inflammatory effects. For instance, derivatives with similar structures showed inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The compound's structural features suggest it may exhibit similar properties.

CompoundIC50 (µM)Selectivity IndexIn Vivo Activity
This compoundTBDTBDTBD
Celecoxib0.05>100079% reduction in inflammation at 50 mg/kg

Anticancer Potential

Research has indicated that compounds with cyclopropyl and piperazine moieties possess anticancer properties. For example, derivatives have shown effective inhibition against various cancer cell lines, including leukemia and breast cancer cells. The mechanism may involve apoptosis induction and cell cycle arrest.

Study on Cell Line Proliferation

In a recent study, a series of piperazine derivatives were synthesized and evaluated for their biological activity against U937 human myeloid leukemia cells. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation without cytotoxic effects on normal cells.

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